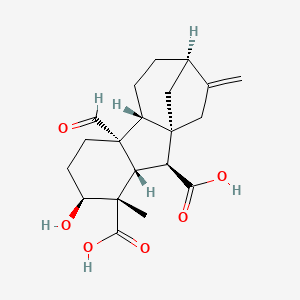

Gibberellin A36

Description

Properties

CAS No. |

38076-57-2 |

|---|---|

Molecular Formula |

C20H26O6 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |

InChI |

InChI=1S/C20H26O6/c1-10-7-20-8-11(10)3-4-12(20)19(9-21)6-5-13(22)18(2,17(25)26)15(19)14(20)16(23)24/h9,11-15,22H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1 |

InChI Key |

JZBLVVPDEDCVQA-SQLMURCQSA-N |

SMILES |

CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O |

Isomeric SMILES |

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O |

Canonical SMILES |

CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

GA36 distinguishes itself from other gibberellins through its unique oxygenation pattern and carbon skeleton. Below is a comparative analysis of GA36 and related GAs:

Key Observations :

Preparation Methods

Silica Gel Column Chromatography

The acetone:water eluate from the celite:charcoal column is fractionated using silica gel chromatography . Polar solvents, potentially including mixtures of chloroform:methanol or hexane:ethyl acetate, are employed to separate GA36 based on polarity differences. Fractions containing GA36 are identified via thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Final purification is achieved using preparative TLC. The silica gel plates are developed with solvent systems such as chloroform:methanol:acetic acid (90:9:1) or ethyl acetate:hexane:formic acid (70:30:1) , which resolve GA36 from contaminants. Bands corresponding to GA36 are scraped from the plate, and the compound is eluted with methanol or acetone.

Conversion to Gibberellin A37

GA36 serves as a biosynthetic precursor to GA37 through oxidative modification . Incubation of GA36 with fungal cell-free extracts or specific P450 enzymes results in hydroxylation at C-15, yielding GA37. This reaction parallels the activity of cytochrome P450s in plant gibberellin biosynthesis, such as CYP714A1, which hydroxylates ent-kaurenoic acid. The conversion efficiency and enzymatic machinery involved in this step remain areas for further investigation.

Challenges and Optimization Strategies

The preparation of GA36 presents several challenges:

-

Low Natural Abundance : At 0.7 mg/L, scaling up production requires strain improvement via mutagenesis or metabolic engineering.

-

Chromatographic Resolution : Co-elution with GA3 and other gibberellins necessitates iterative chromatography. Mixed-mode stationary phases (e.g., C18 with ion-pairing agents) could enhance separation.

-

Structural Instability : The carboxyl and hydroxyl groups of GA36 may necessitate inert atmospheres or low-temperature storage to prevent degradation.

Future efforts could explore heterologous biosynthesis in Escherichia coli or Saccharomyces cerevisiae by expressing G. fujikuroi diterpene synthases and P450s .

Q & A

Basic Research Questions

Q. What are the primary methodological approaches for detecting and quantifying Gibberellin A36 in plant tissues?

- Answer: GA36 detection typically involves high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for specificity and sensitivity. Tissue extraction protocols often include solvent partitioning (e.g., methanol/water) and purification via solid-phase extraction (SPE). Validation requires spike-recovery experiments and comparison with internal standards like deuterated gibberellins . For quantification, calibration curves using known concentrations of synthetic GA36 are essential to ensure accuracy.

Q. How does this compound influence plant developmental processes compared to other gibberellins?

- Answer: GA36’s role is studied using mutant plants (e.g., gibberellin-deficient mutants) or exogenous application assays. Dose-response experiments (e.g., 0.1–100 µM GA36) are conducted to measure effects on stem elongation, flowering time, or fruit development. Comparative studies with GA3 or GA4 often reveal structural-activity relationships, highlighting differences in receptor binding affinity or metabolic stability . Transcriptomic analysis of GA-responsive genes (e.g., GID1, DELLA) can further clarify mechanistic distinctions .

Advanced Research Questions

Q. How can experimental designs address contradictory findings on GA36’s role in stress responses across plant species?

- Answer: Contradictions may arise from species-specific signaling pathways or environmental variables (e.g., light, temperature). To resolve this, factorial experiments should test GA36 under controlled abiotic/biotic stress conditions (e.g., drought, pathogen exposure) while monitoring physiological markers (e.g., proline, antioxidant enzymes). Meta-analysis of existing datasets can identify confounding variables, and cross-species comparative genomics may reveal conserved vs. divergent regulatory networks .

Q. What statistical frameworks are optimal for analyzing GA36’s dose-dependent effects in multi-omics studies?

- Answer: Multivariate analysis (e.g., PCA, PLS-DA) is critical for integrating transcriptomic, metabolomic, and phenotypic data. Nonlinear regression models (e.g., log-logistic curves) can quantify dose-response relationships. Bayesian hierarchical models are useful for accounting for nested variables (e.g., tissue type, developmental stage). Reproducibility requires stringent false-discovery-rate (FDR) corrections and open-access data deposition .

Q. How can researchers validate the specificity of GA36 antibodies in immunoassays to avoid cross-reactivity?

- Answer: Antibody validation involves testing against structurally similar gibberellins (e.g., GA3, GA4) via competitive ELISA. Cross-reactivity thresholds (e.g., <5%) should be established using dilution series. Western blotting with protein extracts from GA-deficient mutants can confirm target specificity. Collaborative validation across labs using standardized protocols minimizes batch effects .

Methodological Guidance for GA36 Studies

Table 1: Key Considerations for GA36 Experimental Design

| Variable | Recommendation | Rationale |

|---|---|---|

| Plant Material | Use homozygous gibberellin-deficient mutants (e.g., ga1-3 Arabidopsis) | Reduces endogenous GA interference |

| Application Method | Foliar spray vs. root drench with surfactants (e.g., Tween-20) | Ensures consistent uptake |

| Data Reproducibility | Pre-register protocols (e.g., OSF) and include biological replicates (n ≥ 6) | Mitigates batch variability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.